molecular formula C8H8BrF B1341771 2-Fluoro-5-methylbenzyl bromide CAS No. 886500-09-0

2-Fluoro-5-methylbenzyl bromide

Cat. No. B1341771
M. Wt: 203.05 g/mol
InChI Key: MYGZYGUNZCNJAU-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

(2-Fluoro-5-methyl-phenyl)-acetonitrile was prepared from 2-bromomethyl-1-fluoro-4-methyl-benzene and sodium cyanide in presence of a catalytic amount of 15-crown-5 in acetonitrile at ambient temperature over night in analogy to R. B. Katz et al., Tetrahedron 45, 1801 (1989): light yellow liquid; MS (EI): 149.1 (M+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[F:10].[C-:11]#[N:12].[Na+].C1OCCOCCOCCOCCOC1>C(#N)C>[F:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=1[CH2:2][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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